molecular formula C15H20N2O2 B5676723 2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide

2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No.: B5676723
M. Wt: 260.33 g/mol
InChI Key: WKPFVQMXUGXHGQ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is an organic compound with the molecular formula C15H20N2O2 It is known for its unique structure, which includes a pyrrolidinone ring attached to a phenyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

    Formation of the Dimethylpropanamide Moiety: The final step involves the reaction of the intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: :

Properties

IUPAC Name

2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)14(19)16-11-6-4-7-12(10-11)17-9-5-8-13(17)18/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPFVQMXUGXHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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